molecular formula C22H30S2 B14507396 1,1'-Disulfanediylbis(pentamethylbenzene) CAS No. 63157-80-2

1,1'-Disulfanediylbis(pentamethylbenzene)

Cat. No.: B14507396
CAS No.: 63157-80-2
M. Wt: 358.6 g/mol
InChI Key: MFFNBOPWXQHZSB-UHFFFAOYSA-N
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Description

1,1’-Disulfanediylbis(pentamethylbenzene) is an organic compound characterized by the presence of two pentamethylbenzene units connected via a disulfide bond

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-Disulfanediylbis(pentamethylbenzene) typically involves the reaction of pentamethylbenzene with sulfur-containing reagents under controlled conditions. One common method includes the use of Lawesson’s reagent, which facilitates the formation of the disulfide bond between two pentamethylbenzene molecules .

Industrial Production Methods: While specific industrial production methods for 1,1’-Disulfanediylbis(pentamethylbenzene) are not extensively documented, the general approach involves scaling up laboratory synthesis techniques. This includes optimizing reaction conditions such as temperature, pressure, and reagent concentrations to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1,1’-Disulfanediylbis(pentamethylbenzene) undergoes various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced to thiols.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

1,1’-Disulfanediylbis(pentamethylbenzene) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1’-Disulfanediylbis(pentamethylbenzene) primarily involves its disulfide bond. This bond can undergo redox reactions, influencing the stability and function of proteins and peptides. The compound can interact with thiol groups in biological molecules, leading to the formation or disruption of disulfide bonds, which are crucial for protein folding and stability .

Comparison with Similar Compounds

Uniqueness: 1,1’-Disulfanediylbis(pentamethylbenzene) is unique due to its specific structure, which combines the electron-rich pentamethylbenzene units with a disulfide linkage

Properties

CAS No.

63157-80-2

Molecular Formula

C22H30S2

Molecular Weight

358.6 g/mol

IUPAC Name

1,2,3,4,5-pentamethyl-6-[(2,3,4,5,6-pentamethylphenyl)disulfanyl]benzene

InChI

InChI=1S/C22H30S2/c1-11-13(3)17(7)21(18(8)14(11)4)23-24-22-19(9)15(5)12(2)16(6)20(22)10/h1-10H3

InChI Key

MFFNBOPWXQHZSB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)SSC2=C(C(=C(C(=C2C)C)C)C)C)C)C

Origin of Product

United States

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